molecular formula C16H21NO3 B8645537 Ethyl 4-cyclopentyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate

Ethyl 4-cyclopentyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate

Cat. No.: B8645537
M. Wt: 275.34 g/mol
InChI Key: DOTMILRQROYFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyclopentyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol . This compound is part of the oxazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyclopentyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-cyclopentyl-3-oxobutanoate with o-aminophenol in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyclopentyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 4-cyclopentyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 4-cyclopentyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

ethyl 4-cyclopentyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C16H21NO3/c1-2-19-16(18)15-11-17(12-7-3-4-8-12)13-9-5-6-10-14(13)20-15/h5-6,9-10,12,15H,2-4,7-8,11H2,1H3

InChI Key

DOTMILRQROYFIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C2=CC=CC=C2O1)C3CCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopentanone (83 □L, 0.94 mmol), acetic acid (54 □L, 0.94 mmol), and magnesium sulfate (113 mg, 0.94 mmol) were added to a solution of (±)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid (Example 3a, 65 mg, 0.31 mmol) in dichloroethane (1.25 mL). Sodium triacetoxyborohydride (100 mg, 0.47 mmol) was added, followed by dichloroethane (1.25 mL), and the suspension was stirred at 25° C. for 48 h. The reaction mixture was quenched with half-saturated sodium bicarbonate, and the product was extracted using 67% EtOAc/hexane (3×25 mL). The combined organic fractions were dried over sodium sulfate and concentrated. Purification of the product by flash column chromatography (10% EtOAc/hexane) afforded the title compound as an oil. MS m/z: 276 (M+1).
Quantity
0.94 mmol
Type
reactant
Reaction Step One
Quantity
0.94 mmol
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
1.25 mL
Type
solvent
Reaction Step Three

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